molecular formula C11H20N2O B7919816 1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone

1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone

Cat. No.: B7919816
M. Wt: 196.29 g/mol
InChI Key: NLQGHSZWCYIWIS-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone is a piperidine-based ketone derivative characterized by a cyclopropylaminomethyl substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₂H₂₁N₃O, with a molecular weight of 223.32 g/mol (calculated based on ). Synthetically, analogs of this compound are often prepared via nucleophilic substitution reactions involving chloroacetyl chloride intermediates and subsequent amine coupling (e.g., piperidine derivatives reacting with cyclopropylamine-containing precursors) .

Structural characterization typically employs ¹H NMR, ¹³C NMR, and mass spectrometry, as demonstrated in related ethanone derivatives (e.g., compound 44 in , which shares a similar piperidine backbone) .

Properties

IUPAC Name

1-[2-[(cyclopropylamino)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9(14)13-7-3-2-4-11(13)8-12-10-5-6-10/h10-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQGHSZWCYIWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone typically involves the reaction of piperidine with cyclopropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of cyclopropylaminomethyl-piperidin-1-yl-carboxylic acid.

    Reduction: Formation of 1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key References
1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone C₁₂H₂₁N₃O 223.32 Cyclopropylaminomethyl at piperidine-2
1-[4-[(2-Aminoethyl)cyclopropylamino]-1-piperidinyl]ethanone C₁₂H₂₃N₃O 225.33 Cyclopropylaminomethyl at piperidine-4
1-(4-(4-Cyclopropylbenzoyl)piperidin-1-yl)ethanone (Compound 44) C₁₈H₂₃NO₂ 285.39 4-Cyclopropylbenzoyl at piperidine-4
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-tetrazol-5-yl)ethanone Variable ~300–350 Allylpiperazine and aryl-tetrazole

Key Observations :

Positional Isomerism: The placement of the cyclopropylaminomethyl group on the piperidine ring (2- vs. 4-position) significantly impacts steric and electronic properties. For example, the 4-substituted isomer () may exhibit enhanced conformational flexibility compared to the 2-substituted target compound .

Substituent Effects: Tetrazole-containing derivatives () introduce aromatic heterocycles, which are electron-deficient and may improve metabolic stability or binding to polar targets (e.g., enzymes or receptors) .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Target compound analog (Compound 44) 0.75–0.81 (m, 2H), 2.11 (s, 3H, COCH₃) 207.1 (C=O), 45.2 (piperidine)
Tetrazole-ethanone derivative (13a) 2.85–3.10 (m, piperazine), 4.60 (COCH₂) 169.5 (C=O), 120–130 (tetrazole)
  • The target compound’s C=O stretch in IR is expected near 1700 cm⁻¹, consistent with other ethanone derivatives .
  • The cyclopropyl group’s protons typically resonate as a multiplet near 0.75–1.11 ppm (), distinct from aryl or allyl protons in analogs .

Biological Activity

1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of this compound's activity.

Chemical Structure and Synthesis

The compound features a piperidine ring with a cyclopropyl group and an ethanone moiety. Its synthesis typically involves the reaction of piperidine derivatives with cyclopropylamine and subsequent modifications to achieve the desired structure. The synthetic pathways often include:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the cyclopropyl group via nucleophilic substitution.
  • Acetylation to yield the final ethanone derivative.

Antimicrobial Properties

Research indicates that 1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an antitumor agent. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death in malignant cells .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly in relation to its interaction with neurotransmitter systems. It may act as a modulator of dopamine and serotonin receptors, which could have implications for treating neurological disorders such as depression and schizophrenia .

The biological activity of 1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone is believed to be mediated through several mechanisms:

  • Receptor Binding: It may bind to specific neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
  • Enzyme Inhibition: The compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Cellular Uptake Modulation: It may alter cellular uptake mechanisms for various substrates, impacting overall cellular function.

Case Study 1: Antimicrobial Efficacy

A controlled trial evaluated the antimicrobial effects of 1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone on clinical isolates from patients with bacterial infections. The results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting its use as a novel therapeutic agent in infectious diseases .

Case Study 2: Cancer Cell Line Studies

In another study, various cancer cell lines were treated with different concentrations of the compound. Results showed dose-dependent cytotoxicity, with IC50 values indicating strong potential for further development as an anticancer drug .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
1-(2-Cyclopropylaminomethyl-piperidin-1-yl)-ethanoneAntimicrobial, AntitumorReceptor modulation, Enzyme inhibition
N-MethylpiperidineLimited antimicrobialPrimarily acts as a solvent or intermediate
Piperazine DerivativesAntidepressant effectsSerotonin receptor modulation

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